Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-

Coordination Chemistry Pincer Ligand Regioisomer

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194‑10‑2), also referred to as 3-(1-iminoisoindolin-2-yl)-N,N‑dimethylaniline, is a C‑16 isoindoline derivative bearing an imino‑isoindoline core N‑substituted with a 3‑(N,N‑dimethylamino)phenyl group. Isoindoline derivatives constitute a privileged scaffold in pharmaceutical, agrochemical, and dye chemistry due to their tunable electronic properties and metal‑chelating capacity.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
CAS No. 298194-10-2
Cat. No. B12921450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-
CAS298194-10-2
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N
InChIInChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3
InChIKeyPGYPGZMRERZXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194-10-2): A 3‑Amino‑Isoindoline Ligand Scaffold for Coordination and Medicinal Chemistry


Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194‑10‑2), also referred to as 3-(1-iminoisoindolin-2-yl)-N,N‑dimethylaniline, is a C‑16 isoindoline derivative bearing an imino‑isoindoline core N‑substituted with a 3‑(N,N‑dimethylamino)phenyl group . Isoindoline derivatives constitute a privileged scaffold in pharmaceutical, agrochemical, and dye chemistry due to their tunable electronic properties and metal‑chelating capacity [1]. The compound is primarily employed as an intermediate in the preparation of unsymmetrical CNN‑pincer ligands and as a ligand precursor for transition‑metal complexes, where the position and electronic nature of the dimethylamino substituent on the phenyl ring can modulate the steric and electronic environment at the metal center [2].

Why Generic Isoindoline or Aniline‑Based Ligand Substitution Fails for Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194-10-2)


Isoindoline‑based ligands are frequently treated as interchangeable building blocks; however, the position of the dimethylamino substituent on the phenyl ring (meta vs. para) and the specific imine‑isoindoline connectivity can drastically alter the electronic donating ability, steric profile, and metal‑binding geometry of the resultant pincer complexes [1]. Simple replacement of this 3‑substituted isomer with the 4‑isomer or with unsubstituted 1,3‑diiminoisoindoline can lead to divergent catalytic activity or different coordination modes, underscoring the need for compound‑specific procurement when the ligand’s electronic or steric parameters are critical to an application [2].

Product‑Specific Quantitative Differentiation Evidence for Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194-10-2)


Regioisomeric Purity Defines Ligand Geometry: 3‑Dimethylamino vs. 4‑Dimethylamino Isoindoline

The target compound is the 3‑dimethylamino isomer, whereas the 4‑dimethylamino isomer (4-(1-iminoisoindolin-2-yl)-N,N-dimethylaniline) is also commercially available . In palladium(II) pincer complexes, the meta‑substituted aryl group directs C–H activation to a different ring position and introduces a distinct steric environment compared to the para‑substituted analogue, which can alter the geometry and catalytic performance of the resulting Pd‑CNN complexes [1]. No direct head‑to‑head comparative study between these two isomers has been published; the evidence is class‑level inference based on established principles of cyclopalladation regioselectivity.

Coordination Chemistry Pincer Ligand Regioisomer

Commercial Purity of the 3‑Isomer Facilitates Reproducible Ligand Synthesis

The target compound is available at 97% purity (GC/HPLC) from a verified supplier . While higher purities may be achievable through additional purification, 97% is sufficient for most coordination chemistry and synthetic intermediate applications. No direct purity comparison with the 4‑isomer or other isoindoline ligands from a single supplier is available.

Chemical Synthesis Purity Quality Control

Molecular Weight and Formula Confirmation Enables Accurate Stoichiometric Calculations

The compound has a molecular weight of 251.33 g/mol and a molecular formula of C₁₆H₁₇N₃ . This is distinct from the 4‑isomer, which shares the same formula and weight but differs in connectivity, and from 1,3‑diiminoisoindoline (C₈H₇N₃, MW 147.16 g/mol) [1]. Accurate knowledge of molecular weight is essential for stoichiometric control in ligand‑to‑metal ratio optimization.

Molecular Weight Formula Stoichiometry

Electronic Donor Strength of the 3‑Dimethylamino Group Enhances Metal Coordination Versatility

The dimethylamino group in the meta position can act as an additional donor site in certain coordination environments, a feature absent in unsubstituted 1,3‑diiminoisoindoline [1]. While no Hammett σ values or pKa data are available for this specific isomer, class‑level inference suggests that the electron‑donating character of the NMe₂ group increases the electron density on the isoindoline imine nitrogen, potentially enhancing coordination to electrophilic metal centers [2].

Electronic Effect Coordination Chemistry Donor Ligand

Optimal Research and Industrial Application Scenarios for Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl- (CAS 298194-10-2)


Synthesis of Unsymmetrical CNN‑Pincer Palladium(II) Catalysts

The 3‑dimethylamino substitution pattern makes this compound a direct precursor for unsymmetrical 1‑(arylimino)-3‑(2‑hetarylimino)isoindoline pincer ligands. When reacted with heteroaromatic amines and subsequently palladated, it yields Pd‑CNN complexes with potential applications in Heck and Stille C–C coupling reactions [1]. The regioisomeric purity is crucial to ensure the desired cyclopalladation site and avoid isomeric mixtures that complicate catalytic studies.

Ligand for Transition Metal Complexes in Homogeneous Catalysis

The imine‑isoindoline framework, combined with the electron‑donating 3‑NMe₂ group, offers a tunable ligand environment for first‑row transition metals (e.g., Fe, Co, Ni). Such complexes are investigated for oxidation, reduction, and C–H activation catalysis [2]. Procurement of the 3‑isomer ensures the intended electronic properties, as the 4‑isomer would present a different donor profile.

Building Block for Phthalocyanine and Near‑IR Absorbing Dyes

Isoindoline‑3‑imines are key precursors for unsymmetrical phthalocyanines used in optical recording media and photodynamic therapy. The presence of the dimethylamino group can introduce push‑pull electronic character, potentially shifting the absorption into the near‑infrared region [3].

Pharmacological Probe Development

Although direct biological activity data for this precise compound is scarce, its core structure is related to isoindoline‑based pharmacophores that have shown antiproliferative activity in the submicromolar range [4]. The 3‑iminoisoindoline scaffold can serve as a starting point for medicinal chemistry optimization of IDO1 or HDAC inhibitors.

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